Cas no 2248275-66-1 (3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid)

3-{[(tert-Butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid is a protected indole derivative featuring both Boc (tert-butoxycarbonyl) and carboxylic acid functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide coupling and heterocyclic chemistry. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it suitable for stepwise synthetic strategies. The carboxylic acid moiety enables further derivatization via amidation or esterification. Its indole core is valuable in medicinal chemistry for constructing biologically active scaffolds. The compound is typically used in research settings for the development of pharmaceuticals and agrochemicals, offering controlled reactivity and compatibility with standard protecting group methodologies.
3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid structure
2248275-66-1 structure
商品名:3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid
CAS番号:2248275-66-1
MF:C15H18N2O4
メガワット:290.314424037933
CID:6035871
PubChem ID:137937809

3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-6509238
    • 2248275-66-1
    • 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid
    • 1-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-2-carboxylic acid
    • インチ: 1S/C15H18N2O4/c1-15(2,3)21-14(20)16-11-9-7-5-6-8-10(9)17(4)12(11)13(18)19/h5-8H,1-4H3,(H,16,20)(H,18,19)
    • InChIKey: YDUBRJMEQCUNNG-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1=C(C(=O)O)N(C)C2C=CC=CC=21)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 290.12665706g/mol
  • どういたいしつりょう: 290.12665706g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 418
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 80.6Ų

3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6509238-2.5g
3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid
2248275-66-1 95.0%
2.5g
$1874.0 2025-03-14
Enamine
EN300-6509238-0.25g
3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid
2248275-66-1 95.0%
0.25g
$880.0 2025-03-14
Enamine
EN300-6509238-0.5g
3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid
2248275-66-1 95.0%
0.5g
$919.0 2025-03-14
Enamine
EN300-6509238-10.0g
3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid
2248275-66-1 95.0%
10.0g
$4114.0 2025-03-14
Enamine
EN300-6509238-0.05g
3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid
2248275-66-1 95.0%
0.05g
$803.0 2025-03-14
Enamine
EN300-6509238-1.0g
3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid
2248275-66-1 95.0%
1.0g
$956.0 2025-03-14
Enamine
EN300-6509238-0.1g
3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid
2248275-66-1 95.0%
0.1g
$842.0 2025-03-14
Enamine
EN300-6509238-5.0g
3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid
2248275-66-1 95.0%
5.0g
$2774.0 2025-03-14

3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid 関連文献

3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acidに関する追加情報

Introduction to 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid (CAS No. 2248275-66-1) and Its Emerging Applications in Chemical Biology

3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid, identified by the CAS number 2248275-66-1, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a combination of an indole core, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid-like structure, exhibits promising potential in various biochemical and pharmaceutical applications. The presence of these distinct chemical moieties not only enhances its versatility but also opens up new avenues for research and development in drug discovery and molecular imaging.

The indole moiety, a well-known pharmacophore in medicinal chemistry, is central to the structure of this compound. Indole derivatives have long been recognized for their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The substitution at the 2-position with a carboxylic acid group further expands its utility, allowing for facile derivatization into amides, esters, or other functionalized molecules. This flexibility makes it an invaluable building block for synthesizing complex peptidomimetics and bioactive scaffolds.

The incorporation of the [(tert-butoxy)carbonyl]amino group at the 3-position introduces a protective function, which is crucial in multi-step synthetic pathways. The Boc group is commonly employed in peptide synthesis to protect the amino group during subsequent reactions while maintaining stability under various conditions. This feature ensures that the compound can be effectively incorporated into larger molecular frameworks without premature degradation, thereby facilitating its use in both academic research and industrial applications.

The 1-methyl-1H-indole core imparts additional electronic and steric properties to the molecule, influencing its interactions with biological targets. Methylated indoles have been extensively studied for their role in modulating neurotransmitter systems and their potential as therapeutic agents. For instance, certain methylindoles have shown efficacy in treating neurological disorders by interacting with serotonin receptors or other neurotransmitter pathways. The combination of these structural elements in 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid suggests that it may exhibit similar pharmacological effects while offering enhanced metabolic stability due to the Boc protection.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly evaluate the binding affinity and selectivity of this compound against various biological targets. Studies using molecular docking simulations have revealed that the indole core can effectively engage with proteins involved in cancer progression, inflammation, and neurodegeneration. Furthermore, the carboxylic acid group provides a site for further functionalization, allowing for the creation of conjugates that can be used in targeted drug delivery systems or as probes for imaging applications.

In clinical research, derivatives of this compound have been explored as potential inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. The Boc-protected amino group ensures that these derivatives can be synthesized under controlled conditions without unwanted side reactions. Preliminary studies indicate that certain analogs exhibit inhibitory activity comparable to known therapeutics while demonstrating improved pharmacokinetic profiles.

The growing interest in 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid has also spurred innovation in synthetic methodologies. Researchers are developing novel catalytic systems that allow for efficient Boc group removal or selective functionalization of the indole ring without compromising overall yield. These advancements are critical for scaling up production and making the compound more accessible for industrial applications.

Another exciting area of investigation involves the use of this compound as a precursor for bioconjugates designed for targeted therapy. By linking it to antibodies or nanoparticles, researchers aim to enhance drug delivery precision while minimizing off-target effects. The versatility of its structure allows for modifications that can optimize biodistribution and therapeutic efficacy.

The role of 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid in chemical biology extends beyond drug development. It serves as a valuable tool for studying enzyme mechanisms and protein-protein interactions due to its ability to modulate biological pathways without causing significant toxicity. This makes it an attractive candidate for use in high-throughput screening assays aimed at identifying new therapeutic targets.

As our understanding of complex biological systems continues to evolve, so does the demand for sophisticated molecular tools like 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid (CAS No. 2248275-66-1). Its unique combination of structural features positions it as a cornerstone molecule in modern chemical biology research. By leveraging its potential through innovative synthetic strategies and interdisciplinary collaborations, scientists are paving the way for breakthroughs that could transform how we approach disease treatment and prevention.

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